3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide
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Overview
Description
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is a chemical compound with the molecular formula C7H8NNaO5S . It has a molecular weight of 241.2 . The compound is typically stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . More detailed physical and chemical properties such as boiling point, melting point, and density were not available in the sources I found.Scientific Research Applications
Pharmacokinetics and Metabolic Profiles
A study examined the pharmacokinetics and metabolism of a selective androgen receptor modulator, showcasing the importance of understanding a compound's behavior in biological systems. This research can be foundational for developing therapeutic agents, highlighting the compound's slow clearance, moderate distribution, and extensive metabolism in preclinical models (Wu et al., 2006).
Neurokinin-1 Receptor Antagonism
Another research effort describes the development of an orally active, water-soluble neurokinin-1 receptor antagonist. This study demonstrates the potential of chemical compounds in treating conditions like emesis and depression, showcasing a high affinity and effectiveness in pre-clinical tests (Harrison et al., 2001).
Antioxidant and Anticancer Activities
Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives bearing various moieties revealed compounds with significant antioxidant and anticancer activities. This underscores the value of chemical modifications in enhancing biological properties and therapeutic potentials (Tumosienė et al., 2020).
Optical Storage and Data Processing
A study on azo polymers for reversible optical storage demonstrated the potential of chemical compounds in data storage technologies. The cooperative motion of polar side groups in amorphous polymers was identified as a key mechanism, suggesting applications in advanced materials science (Meng et al., 1996).
Metabolic Detection Techniques
The detection of a specific compound in pharmaceutical dosage forms using higher electrospray ionization mass spectrometry (ESI-MS) tandem mass spectrometry, coupled with Soxhlet apparatus, exemplifies the advanced analytical techniques necessary for chemical research. This method emphasizes the importance of precise detection and characterization tools in pharmaceutical sciences (Khan et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O6S/c17-12-6-5-10(9-13(12)20(23)24)18-15(21)7-8-19-16(22)11-3-1-2-4-14(11)27(19,25)26/h1-6,9H,7-8H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHRNBUZZOBVMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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